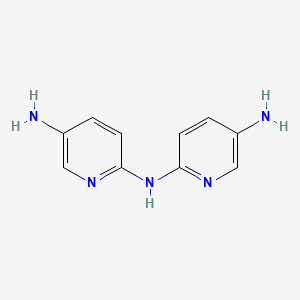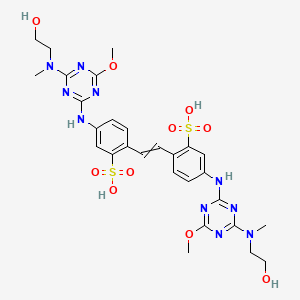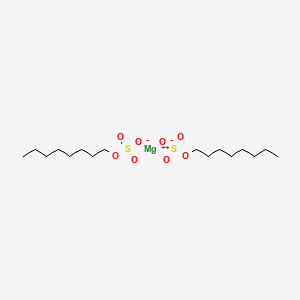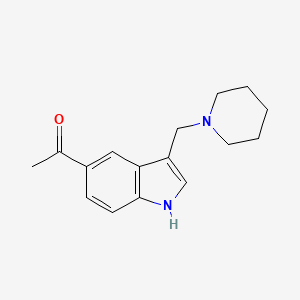
Indole, 5-acetyl-3-piperidinomethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indole, 5-acetyl-3-piperidinomethyl- is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The compound Indole, 5-acetyl-3-piperidinomethyl- is of particular interest due to its unique structure, which combines the indole moiety with an acetyl group and a piperidinomethyl group, potentially enhancing its biological activity and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Indole, 5-acetyl-3-piperidinomethyl- typically involves the Mannich reaction, where an indole derivative is reacted with formaldehyde and a secondary amine, such as piperidine . The reaction conditions often include the use of an acid catalyst and a solvent like methanol or ethanol. The acetylation of the indole derivative can be achieved using acetic anhydride or acetyl chloride in the presence of a base like pyridine .
Industrial Production Methods
Industrial production of Indole, 5-acetyl-3-piperidinomethyl- may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters can lead to efficient large-scale production. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvents, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Indole, 5-acetyl-3-piperidinomethyl- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Reduced indole derivatives.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
Indole, 5-acetyl-3-piperidinomethyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Indole, 5-acetyl-3-piperidinomethyl- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to multiple receptors and enzymes, modulating their activity.
Pathways Involved: The compound can affect signaling pathways such as the MAPK/ERK pathway, leading to apoptosis in cancer cells or inhibition of viral replication.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used in agriculture.
Uniqueness
Indole, 5-acetyl-3-piperidinomethyl- is unique due to its combined acetyl and piperidinomethyl groups, which may enhance its biological activity and chemical reactivity compared to other indole derivatives . This unique structure allows for diverse applications in scientific research and industry.
Properties
CAS No. |
69382-22-5 |
|---|---|
Molecular Formula |
C16H20N2O |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
1-[3-(piperidin-1-ylmethyl)-1H-indol-5-yl]ethanone |
InChI |
InChI=1S/C16H20N2O/c1-12(19)13-5-6-16-15(9-13)14(10-17-16)11-18-7-3-2-4-8-18/h5-6,9-10,17H,2-4,7-8,11H2,1H3 |
InChI Key |
GPTNRJMZXRLDDP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)NC=C2CN3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


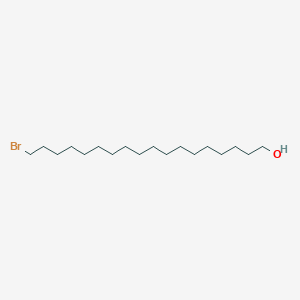
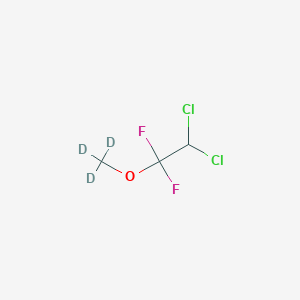
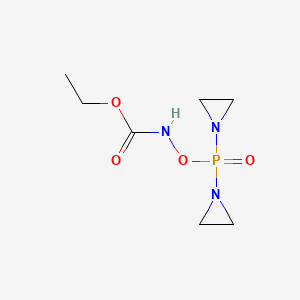
![4-[(2,5-Dichlorophenyl)azo]-3-hydroxy-2-naphthoic acid](/img/structure/B13763273.png)
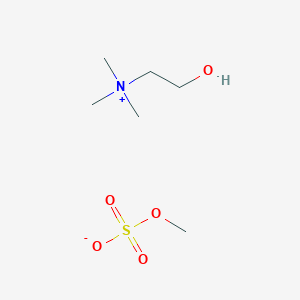
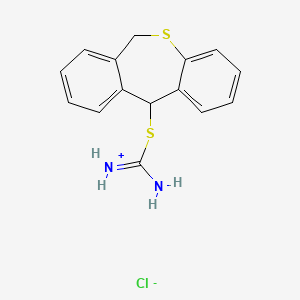


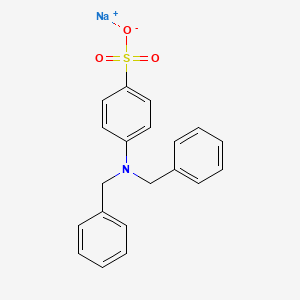
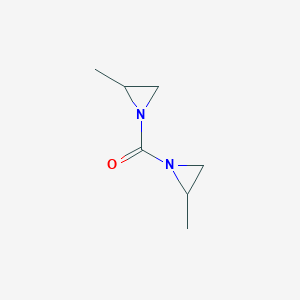
![2',4'-Difluoro-3-(methylcarbamoyl)[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13763304.png)
